2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 885278-66-0
VCID: VC3379786
InChI: InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
SMILES: CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N
Molecular Formula: C12H12N2O2S
Molecular Weight: 248.3 g/mol

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester

CAS No.: 885278-66-0

Cat. No.: VC3379786

Molecular Formula: C12H12N2O2S

Molecular Weight: 248.3 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester - 885278-66-0

Specification

CAS No. 885278-66-0
Molecular Formula C12H12N2O2S
Molecular Weight 248.3 g/mol
IUPAC Name ethyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
Standard InChI Key IAWASZVWQFHEHX-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester is identified by the CAS registry number 885278-66-0 . This compound has a molecular formula of C12H12N2O2S with a calculated molecular weight of 248.30 g/mol . The structure consists of a thiazole ring (containing sulfur and nitrogen atoms) connected to a phenyl ring with an amino group at the meta position, and an ethyl ester group attached to the carboxylic acid function at position 4 of the thiazole ring.

Nomenclature and Identifiers

The compound is known by several systematic names and identifiers which help in its unambiguous identification across chemical databases:

Identifier TypeValue
IUPAC NameEthyl 2-(3-aminophenyl)-1,3-thiazole-4-carboxylate
InChIInChI=1S/C12H12N2O2S/c1-2-16-12(15)10-7-17-11(14-10)8-4-3-5-9(13)6-8/h3-7H,2,13H2,1H3
InChIKeyIAWASZVWQFHEHX-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=CSC(=N1)C2=CC(=CC=C2)N
PubChem CID53403562

Physical and Chemical Properties

Computed Properties

The physical and chemical properties of 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester provide insights into its behavior in biological systems and its potential applications. The following table summarizes the key computed properties:

PropertyValueMethod/Reference
Molecular Weight248.30 g/molComputed by PubChem 2.2
XLogP3-AA2.5Computed by XLogP3 3.0
Hydrogen Bond Donor Count1Computed by Cactvs 3.4.8.18
Hydrogen Bond Acceptor Count5Computed by Cactvs 3.4.8.18
Rotatable Bond Count4Computed by Cactvs 3.4.8.18
Exact Mass248.06194880 DaComputed by PubChem 2.2

The LogP value of 2.5 indicates a moderate lipophilicity, suggesting the compound can potentially cross cell membranes while maintaining some water solubility. This balanced profile is often desirable in drug development as it affects absorption, distribution, metabolism, and excretion (ADME) properties.

Structural Elements and Reactive Sites

The structure of 2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester contains several functional groups that can participate in various chemical reactions and interactions:

  • The amino group (-NH2) on the phenyl ring is a nucleophilic center that can participate in various reactions including acylation, alkylation, and can form hydrogen bonds with biological targets.

  • The thiazole ring contains both a sulfur atom and a nitrogen atom, providing sites for coordination with metal ions and potential interactions with biological macromolecules.

  • The ethyl ester group can undergo hydrolysis to form the corresponding carboxylic acid, which is a common prodrug strategy in medicinal chemistry.

  • The carbon at position 5 of the thiazole ring is potentially reactive for electrophilic substitution reactions.

Structural Comparison with Related Compounds

Comparison with Oxazole Analog

The compound 2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester (CAS: 885274-73-7) is a structural analog where the sulfur atom in the thiazole ring is replaced by an oxygen atom. This seemingly minor change significantly affects the electronic properties of the heterocyclic ring:

Feature2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl ester2-(3-Amino-phenyl)-oxazole-4-carboxylic acid ethyl ester
Molecular FormulaC12H12N2O2SC12H12N2O3
Molecular Weight248.30 g/mol232.23 g/mol
Ring SystemThiazole (contains S)Oxazole (contains O)
Electronic PropertiesMore electron-rich ring due to SLess electron-rich ring due to O
Potential Hydrogen BondingS is a poor H-bond acceptorO is a stronger H-bond acceptor

These differences in electronic properties and hydrogen bonding capabilities can lead to different interactions with biological targets, potentially resulting in distinct biological activities.

Comparison with Positional Isomer

Another related compound is ethyl 4-(3-aminophenyl)thiazole-2-carboxylate (CAS: 460750-28-1) , which is a positional isomer where the positions of the carboxylic acid ethyl ester group and the 3-aminophenyl group on the thiazole ring are switched:

Feature2-(3-Amino-phenyl)-thiazole-4-carboxylic acid ethyl esterEthyl 4-(3-aminophenyl)thiazole-2-carboxylate
Position of 3-aminophenylPosition 2 of thiazolePosition 4 of thiazole
Position of carboxylic esterPosition 4 of thiazolePosition 2 of thiazole
Potential Biological ActivityPossibly different due to altered spatial arrangementPossibly different due to altered spatial arrangement

This positional isomerism affects the three-dimensional structure of the molecule and potentially its interaction with biological targets, despite having the same molecular formula and functional groups.

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